3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound notable for its structural complexity and potential biological activities. This compound features a bromine atom at the 3rd position, a methyl group at the 1st position, and a ketone group at the 7th position of the pyrrolopyridine ring system. It has garnered attention in medicinal chemistry due to its possible applications in drug discovery and development.
The compound is cataloged under the Chemical Abstracts Service number 1375474-44-4 and is available for research purposes from various chemical suppliers. The structural characteristics and reactivity of this compound have been documented in several scientific studies and databases.
3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one belongs to the class of pyrrolopyridine derivatives. These compounds are recognized for their diverse pharmacological properties, making them significant in medicinal chemistry.
The synthesis of 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can be achieved through several synthetic routes. A commonly employed method involves the reaction of benzoylacetone with 3-amino-5-bromopyridine under acidic conditions. This reaction facilitates the formation of the pyrrolopyridine core structure.
The molecular formula of 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is C₉H₈BrN₂O. Its structure features:
The molecular weight of this compound is approximately 227.08 g/mol. Its structural representation can be visualized through various chemical drawing software that illustrates its heterocyclic nature.
3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can undergo several types of chemical reactions including:
Common reagents used in these reactions include palladium catalysts for substitution reactions and various oxidizing or reducing agents for redox transformations.
The mechanism of action for 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets such as enzymes or receptors. It has been noted for its potential inhibitory effects on fibroblast growth factor receptors (FGFR), which play critical roles in cellular processes like proliferation and migration.
In vitro studies indicate that this compound may inhibit cell proliferation and induce apoptosis in cancer cell lines by interfering with signaling pathways associated with FGFR activity.
While specific boiling and melting points may vary depending on experimental conditions, general observations suggest that this compound exhibits typical behavior consistent with heterocyclic compounds.
The compound's reactivity profile includes:
3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has a wide range of applications in scientific research:
The pyrrolo[2,3-c]pyridinone core is constructed through cyclization strategies that balance atom economy and regioselectivity. A prominent method involves multicomponent domino reactions, such as the acetic acid-catalyzed condensation of 4-hydroxy-6-methyl-2H-pyran-2-one, amines, and β-nitrostyrenes. This one-pot, two-step procedure forms five successive carbon-nitrogen and carbon-carbon bonds under metal-free conditions, yielding functionalized pyrrolo[3,2-c]pyridin-4-ones—structurally analogous to the target scaffold. The reaction proceeds via acetic acid-mediated enolization and imine formation, followed by annulation, achieving yields >75% with broad substrate tolerance for aryl amines and electron-deficient alkenes [2].
Alternative routes include transition metal-catalyzed cyclizations, where palladium or copper catalysts enable pyridine-pyrrole fusion through intramolecular C–N coupling. For example, Ullmann-type cyclization of halogenated precursors at 150°C affords the bicyclic system but requires stringent anhydrous conditions. Acid-promoted intramolecular cyclizations of linear precursors (e.g., anilines with α,β-unsaturated carbonyls) offer a lower-cost approach, though regiochemical control remains challenging with unsymmetrical substrates [8].
Table 1: Comparison of Ring Construction Methods
Method | Conditions | Yield Range | Key Advantage |
---|---|---|---|
Multicomponent Domino | Acetic acid, 80°C, 2–4 hours | 75–92% | Atom-economical, metal-free |
Transition Metal Catalysis | Pd(OAc)₂, CuI, 150°C, 12 hours | 60–85% | Tolerates electron-rich substituents |
Acid-Promoted Cyclization | HCl/EtOH, reflux, 6 hours | 45–70% | Low catalyst cost |
Position-selective bromination at the pyrrole C3 position is achieved via radical-mediated pathways or electrophilic aromatic substitution (EAS). Radical bromination using N-bromosuccinimide (NBS) under initiator-free conditions (e.g., light or heat) exploits the electron-rich C3 site, generating the 3-bromo derivative in 80–90% yield. The mechanism involves low, sustained Br₂ release from NBS–HBr interaction, minimizing dibromide byproducts common with molecular bromine [10] [6].
For EAS, bromine in acetic acid selectively targets C3 due to its highest electron density in the π-excessive pyrrole ring. However, overbromination may occur without careful stoichiometry control (≤1.05 eq Br₂). Solvent modulation is critical: non-polar media (CCl₄) favor monobromination, while polar solvents accelerate dibromide formation. Recent protocols employ bromine complexed with dimethylformamide to moderate electrophilicity, achieving >95% C3 selectivity [3] [4].
Table 2: Bromination Reagent Performance
Reagent System | Conditions | C3 Selectivity | Byproduct Formation |
---|---|---|---|
NBS (1.1 eq), light | CCl₄, reflux, 2 hours | >90% | <5% dibromide |
Br₂ (1.05 eq), AcOH | 25°C, 1 hour | 75–85% | 10–15% dibromide |
Br₂-DMF complex (1 eq) | CH₂Cl₂, 0°C, 30 minutes | 92–98% | <3% dibromide |
N-Methylation at the pyrrole nitrogen (N1) employs base-assisted alkylation or catalytic phase-transfer methods. Direct methylation using methyl iodide in dimethylformamide with potassium carbonate (K₂CO₃) achieves >85% conversion but may require excess CH₃I (1.5–2 eq) due to competing O-alkylation. To enhance selectivity, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable biphasic reactions (aqueous NaOH/toluene), localizing the methylating agent in the organic phase and reducing quaternary salt formation [1] [8].
Reductive methylation offers an alternative route: condensation of the N-unsubstituted scaffold with formaldehyde under hydrogenation conditions (Pd/C, H₂) yields the N-methyl derivative. This method avoids alkyl halides but requires high-pressure equipment. Recent patent data emphasizes microwave-assisted N-methylation with dimethyl carbonate—a greener methylating agent—achieving 95% yield in 30 minutes at 150°C without strong bases [1] [5].
Optimized Methylation Conditions:
Solvent selection critically influences yield and purity in sequential reactions. For the bromination-methylation sequence, dimethylformamide is preferred for both steps due to its ability to solubilize intermediates and facilitate alkylation. However, acetic acid is indispensable for initial ring formation, as demonstrated in four-component syntheses where it acts as both solvent and catalyst, enabling cascade bond formation without byproduct generation [2] [7].
Green solvent alternatives have been evaluated to reduce environmental impact:
Reagent stoichiometry optimizations include:
Patent WO2015164480A1 details scalable routes to pyrrolo[2,3-c]pyridinone derivatives as bromodomain and extra-terminal (BET) protein inhibitors. The protocol features:
Key innovations include:
This route exemplifies industrial adaptation, emphasizing reagent recyclability (e.g., acetic acid recovery) and minimal column chromatography [1].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1